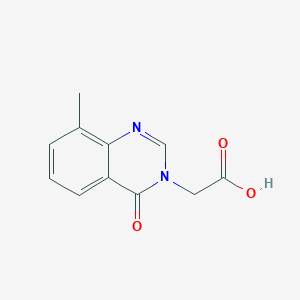

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Description

BenchChem offers high-quality (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(8-methyl-4-oxoquinazolin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-3-2-4-8-10(7)12-6-13(11(8)16)5-9(14)15/h2-4,6H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRBRGWGFGRPSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875164-01-5 |

Source

|

| Record name | 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic Acid

[1]

Part 1: Executive Summary & Strategic Analysis[1]

Target Molecule: (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid Chemical Class: Quinazolin-4(3H)-one derivative Primary Application: Pharmacophore in medicinal chemistry, specifically investigated for Aldose Reductase Inhibition (ARI) and antimicrobial activity.[1]

The Synthetic Challenge

The synthesis of N3-substituted quinazolinones presents a classic regioselectivity challenge. The quinazolinone core possesses ambident nucleophilicity at the N3 (nitrogen) and O4 (oxygen) positions. Traditional alkylation of a pre-formed quinazolinone ring often yields a mixture of N3-alkylated (desired) and O-alkylated (undesired) products, requiring tedious chromatographic separation.

The Senior Scientist's Approach: To ensure process integrity and regiospecificity , this guide prioritizes a convergent, one-pot cyclocondensation pathway . By constructing the pyrimidine ring around the N3-substituent (glycine), we lock the regiochemistry effectively, eliminating O-alkylation risks inherent in post-cyclization alkylation strategies.

Part 2: Retrosynthetic Analysis

To design the optimal route, we disconnect the target molecule at the heterocyclic core.

-

Disconnection: The C2-N3 and C2-N1 bonds are the most labile forming points.[1]

-

Synthons:

-

Fragment A (Backbone): 2-amino-3-methylbenzoic acid (3-methylanthranilic acid).[1] The methyl group at the 3-position of the anthranilic acid maps to the 8-position of the final quinazolinone.[1]

-

Fragment B (C1 Source): Triethyl orthoformate (providing the C2 carbon).

-

Fragment C (N3 Side Chain): Glycine (or Glycine Ethyl Ester).[2]

-

DOT Diagram: Retrosynthetic Logic

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the quinazolinone core.[1]

Part 3: Optimized Synthetic Pathway (The Orthoester Route)

This protocol utilizes a modified Niementowski reaction logic, enhanced by orthoester activation. This is the "Gold Standard" for specificity.

Reaction Scheme Overview

-

Step 1 (Condensation): 2-amino-3-methylbenzoic acid + Triethyl orthoformate + Glycine ethyl ester

Ethyl (8-methyl-4-oxoquinazolin-3(4H)-yl)acetate.[1] -

Step 2 (Hydrolysis): Ester intermediate + NaOH

Target Acid.

Detailed Experimental Protocol

Phase 1: Synthesis of the Ester Intermediate

Reagents:

-

2-Amino-3-methylbenzoic acid (1.0 equiv)[1]

-

Triethyl orthoformate (TEOF) (1.5 - 2.0 equiv)

-

Glycine ethyl ester hydrochloride (1.1 equiv)

-

Solvent: Ethanol (anhydrous) or DMF (if microwave assisted)

-

Catalyst: Glacial Acetic Acid (catalytic amount) or anhydrous

(if using ester HCl salt).

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3-methylbenzoic acid (10 mmol) in anhydrous ethanol (20 mL).

-

Activation: Add Triethyl orthoformate (15 mmol). If the reaction is slow, a catalytic amount of glacial acetic acid (3-4 drops) can be added to facilitate the formation of the imidate intermediate.

-

Amine Addition: Add Glycine ethyl ester hydrochloride (11 mmol) and Triethylamine (11 mmol) to liberate the free amine in situ.

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). -

Workup:

-

Cool the reaction mixture to room temperature.

-

The product often precipitates upon cooling.[2] If not, remove excess solvent under reduced pressure.[2]

-

Pour the residue into crushed ice/water.[2]

-

Filter the solid precipitate, wash with cold water, and dry.[2]

-

Purification: Recrystallize from Ethanol/DMF to obtain pure Ethyl (8-methyl-4-oxoquinazolin-3(4H)-yl)acetate.[1]

-

Phase 2: Hydrolysis to the Target Acid

Reagents:

Procedure:

-

Suspend the ester intermediate (5 mmol) in Ethanol (10 mL).

-

Add 10% NaOH solution (10 mL).

-

Stir at room temperature (or mild heat,

C) for 1–2 hours until the solid dissolves and TLC indicates consumption of the ester. -

Acidification: Cool the solution and carefully acidify with 1N HCl to pH 2–3.

-

Isolation: The target acid will precipitate as a white/off-white solid.[1][5] Filter, wash with water, and dry in a vacuum oven at

C.

Key Process Variables

| Variable | Recommendation | Rationale |

| Stoichiometry | 1.0 : 1.5 : 1.1 (Acid:TEOF:Amine) | Excess TEOF ensures complete activation of the anthranilic acid; slight excess of amine drives cyclization.[1] |

| Temperature | Reflux ( | Required to overcome the energy barrier for the final ring closure (elimination of ethanol). |

| Solvent | Ethanol | Green solvent, good solubility for reagents, poor solubility for product (facilitates isolation). |

| Catalyst | Acid (AcOH) vs Base (Et3N) | If using Glycine HCl, Et3N is mandatory. AcOH helps TEOF activation but is optional. |

Part 4: Mechanistic Insight[1]

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through an imidate intermediate, not a simple amide formation.[6]

-

Activation: The amino group of the anthranilic acid attacks the central carbon of Triethyl orthoformate, displacing ethanol to form an imidate/amidine-like intermediate.

-

Nucleophilic Attack: The primary amine of glycine attacks the activated electrophilic carbon of the intermediate.

-

Cyclization: Intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl (or activated species) closes the pyrimidine ring, expelling ethanol.

DOT Diagram: Reaction Mechanism Flow

Figure 2: Step-wise mechanistic flow from precursors to final acid.[1]

Part 5: Quality Control & Validation

To confirm the identity of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, the following spectral characteristics must be verified.

-

IR Spectroscopy:

-

Broad band @ 3400–2500 cm⁻¹ (O-H stretch of carboxylic acid).

-

Strong peak @ 1710–1730 cm⁻¹ (C=O stretch of carboxylic acid).

-

Strong peak @ 1660–1680 cm⁻¹ (C=O stretch of quinazolinone amide).

-

-

1H NMR (DMSO-d6):

- 2.4–2.6 ppm (s, 3H, Ar-CH3 ).

- 4.7–4.9 ppm (s, 2H, N-CH2 -COOH).

- 8.1–8.4 ppm (s, 1H, H-2 proton of quinazolinone ring).[7] This singlet is diagnostic for the formation of the ring with no substituent at C2.

- 12.0–13.0 ppm (br s, 1H, COOH , D2O exchangeable).

-

Mass Spectrometry:

-

Molecular Ion usually [M+H]+ or [M-H]- depending on ionization mode.

-

Expected MW: ~218.21 g/mol .

-

References

-

Kotgire, S. S., et al. "Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones."[1][8] PharmaInfo, 2011.

-

Kose, L. P., et al. "Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors." Drug Development Research, 2023.[9]

-

Mishra, A. D. "A New Route for the Synthesis of Quinazolinones."[4] International Journal of ChemTech Research, 2011.

-

ChemicalBook. "(4-OXO-4H-QUINAZOLIN-3-YL)-ACETIC ACID Properties and Suppliers."

-

BenchChem. "Synthesis of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide." (Reference for amino acid/orthoester reactivity patterns).

Sources

- 1. 14663-53-7|2-(4-Oxoquinazolin-3(4H)-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. ijcr.info [ijcr.info]

- 3. html.rhhz.net [html.rhhz.net]

- 4. researchgate.net [researchgate.net]

- 5. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 6. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 9. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid: A Keystone in Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, a member of the pharmacologically significant quinazolinone family. Quinazolinone derivatives are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them a focal point in modern drug discovery.[1][2][3] The precise determination of their three-dimensional atomic arrangement is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring the stability and bioavailability of pharmaceutical formulations.[4][5][6] This document serves as a detailed protocol and interpretive guide for researchers, scientists, and drug development professionals engaged in the structural characterization of novel quinazolinone-based therapeutic agents. We will navigate the essential stages of analysis, from single-crystal growth to advanced computational validation, providing both the "how" and the "why" behind each critical step.

Introduction: The Significance of Quinazolinones and Structural Insight

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its fused heterocyclic ring system offers a versatile platform for chemical modification, enabling the fine-tuning of biological activity.[2] The title compound, (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, is a promising candidate for further investigation due to the known bioactivity of related acetic acid-bearing quinazolinones.[7][8]

The journey from a promising molecule to a viable drug is long and fraught with challenges. A critical milestone in this process is the unambiguous determination of its solid-state structure. X-ray crystallography provides an atomic-resolution view of the molecule, revealing crucial details about its conformation, stereochemistry, and the intricate network of intermolecular interactions that govern its crystal packing.[5][6] This information is not merely academic; it has profound practical implications for:

-

Rational Drug Design: Understanding how a molecule interacts with its biological target at the atomic level is the cornerstone of structure-based drug design.[9]

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same drug can exhibit vastly different physical properties, such as solubility and stability, which directly impact bioavailability and shelf-life.[10]

-

Intellectual Property: A well-characterized crystal structure is a vital component of a robust patent application.

This guide will, therefore, equip you with the necessary knowledge to perform a thorough and insightful crystal structure analysis of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid.

The Experimental Workflow: From Powder to Structure

The following sections outline a standard, yet rigorous, workflow for the crystal structure determination of a small organic molecule like (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid.

Synthesis and Crystallization: The Foundation of Quality Data

A high-quality crystal is the prerequisite for a successful diffraction experiment. The synthesis of the title compound can be achieved through established routes for N-alkylation of a pre-formed quinazolinone ring system. A plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

-

Synthesis of 2,8-dimethyl-4H-benzo[d][1][4]oxazin-4-one: 2-Amino-3-methylbenzoic acid is reacted with an excess of acetic anhydride under reflux for 2-3 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

-

Synthesis of 3-amino-8-methylquinazolin-4(3H)-one: The benzoxazinone from the previous step is dissolved in ethanol, and hydrazine hydrate is added dropwise. The mixture is refluxed for 4-6 hours. After cooling, the product is collected by filtration and recrystallized from ethanol.

-

Synthesis of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid: The 3-amino-8-methylquinazolin-4(3H)-one is dissolved in a suitable solvent like DMF, and a base such as potassium carbonate is added. Ethyl bromoacetate is then added, and the reaction is stirred at room temperature overnight. The resulting ester is then hydrolyzed using aqueous NaOH, followed by acidification with HCl to precipitate the final product.

Crystallization:

The goal of crystallization is to obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) for X-ray diffraction. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or mixtures) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and often requires screening a variety of options.

Workflow Diagram: From Synthesis to Crystal

Caption: Synthetic and crystallization workflow for (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid.

Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Arrangement

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays in a diffractometer. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern.

Experimental Protocol: Data Collection

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a loop using a cryoprotectant (e.g., paratone oil) to prevent ice formation at low temperatures.

-

Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

-

Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Software such as Bruker's APEX suite is used to devise an optimal data collection strategy to ensure complete and redundant data are collected.[2]

-

Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then scaled and corrected for various experimental factors (e.g., absorption).

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The integrated diffraction data contains the information needed to determine the arrangement of atoms in the crystal.

Workflow:

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: The initial positions of the atoms are determined using either direct methods or Patterson methods. This provides a rough initial model of the crystal structure. Software like SHELXS or SIR is commonly used for this step.[1][11]

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities. SHELXL is a widely used program for this purpose.[11]

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map or placed in geometrically calculated positions and refined using a riding model.

-

Final Model Validation: The final refined model is validated using tools like PLATON or CheckCIF to ensure its chemical and crystallographic reasonability.

Diagram: Structure Determination Workflow

Caption: The iterative workflow of crystal structure solution and refinement.

In-Depth Analysis of the Crystal Structure

With a refined crystal structure in hand, the next step is to extract meaningful chemical and structural information.

Molecular Geometry

The primary information obtained from a crystal structure is the precise geometry of the molecule. Key parameters to analyze include:

-

Bond Lengths and Angles: These should be compared to standard values for similar chemical environments to identify any unusual features that might indicate strain or interesting electronic effects.

-

Torsion Angles: These define the conformation of the molecule. For (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, the torsion angles involving the acetic acid side chain relative to the quinazolinone ring are of particular interest as they determine the overall shape of the molecule.

Table 1: Expected Geometric Parameters for (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

| Parameter | Expected Value (Å or °) | Comments |

| C=O (amide) bond length | ~1.23 Å | Typical double bond character. |

| C-N (amide) bond length | ~1.35 Å | Partial double bond character due to resonance. |

| C-C (acetic acid) bond length | ~1.51 Å | Standard single bond. |

| O-C-O (carboxyl) bond angle | ~125° | sp2 hybridization of the carbon atom. |

| Planarity of quinazolinone ring | High | The fused aromatic system is expected to be largely planar. |

Supramolecular Assembly: The Role of Intermolecular Interactions

In the solid state, molecules are not isolated but are packed together in a regular arrangement held by a network of non-covalent interactions. Understanding these interactions is crucial for predicting the physical properties of the crystal.

Key Interactions to Investigate:

-

Hydrogen Bonds: The carboxylic acid group of the title compound is a strong hydrogen bond donor and acceptor. It is highly likely to form strong O-H···O or O-H···N hydrogen bonds, which will play a dominant role in the crystal packing.

-

π-π Stacking: The planar quinazolinone ring system can participate in π-π stacking interactions with neighboring molecules.

-

C-H···O and C-H···π Interactions: These weaker interactions also contribute to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis:

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[4][12] This method maps the close contacts between molecules in a crystal, providing a detailed picture of the packing environment. The 2D fingerprint plots derived from the Hirshfeld surface can be used to quantify the contribution of different types of intermolecular interactions to the overall crystal packing.[5]

Diagram: Hirshfeld Surface Analysis Concept

Caption: Conceptual workflow for Hirshfeld surface analysis.

Computational Chemistry: A Complementary Approach

Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to complement and validate experimental crystallographic data.[13][14]

Geometry Optimization

DFT calculations can be used to predict the gas-phase geometry of the molecule. Comparing the computationally optimized structure with the experimental crystal structure can reveal the effects of crystal packing forces on the molecular conformation.

Protocol: DFT Geometry Optimization

-

Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: Employ a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[15]

-

Calculation: Perform a geometry optimization calculation starting from the coordinates obtained from the crystal structure.

Spectroscopic and Electronic Properties

DFT can also be used to predict various spectroscopic and electronic properties, which can be compared with experimental data for further validation.

-

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

-

NMR Chemical Shifts: Theoretical NMR chemical shifts can aid in the assignment of experimental spectra.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the chemical reactivity and electronic transitions of the molecule.[16]

Conclusion: From Structure to Function

The crystal structure analysis of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a critical step in its development as a potential therapeutic agent. A thorough analysis, combining high-quality experimental data with computational validation, provides a wealth of information that can guide further research. The insights gained from the three-dimensional structure will enable a deeper understanding of its chemical properties, inform the design of more potent and selective analogs, and ultimately accelerate its journey from a promising molecule to a life-saving drug.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - SCIRP. (n.d.). Retrieved February 24, 2026, from [Link]

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (2025, February 1). Retrieved February 24, 2026, from [Link]

-

APEX Software | Bruker. (n.d.). Retrieved February 24, 2026, from [Link]

-

The Hirshfeld Surface - CrystalExplorer. (n.d.). Retrieved February 24, 2026, from [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18). Retrieved February 24, 2026, from [Link]

-

Hirshfeld surface analysis - CrystEngComm (RSC Publishing). (n.d.). Retrieved February 24, 2026, from [Link]

-

Hirshfeld surface analysis of the crystal structures. (A)... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Retrieved February 24, 2026, from [Link]

-

Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - IUCr Journals. (2010, October 15). Retrieved February 24, 2026, from [Link]

-

(IUCr) Crystallographic software list. (n.d.). Retrieved February 24, 2026, from [Link]

-

Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed. (2023, January 4). Retrieved February 24, 2026, from [Link]

-

Drug Discovery Using X-Ray Crystallography - Hilaris Publisher. (2022, April 26). Retrieved February 24, 2026, from [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - MDPI. (2025, April 1). Retrieved February 24, 2026, from [Link]

-

A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. (n.d.). Retrieved February 24, 2026, from [Link]

-

Crystal structures of drugs: advances in determination, prediction and engineering - SciSpace. (n.d.). Retrieved February 24, 2026, from [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives - MDPI. (2023, August 14). Retrieved February 24, 2026, from [Link]

-

How are chemical structures analyzed in drug discovery? - Patsnap Synapse. (2025, March 20). Retrieved February 24, 2026, from [Link]

-

Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. (2025, April 14). Retrieved February 24, 2026, from [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved February 24, 2026, from [Link]

-

Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan | Spectroscopy Online. (2022, December 14). Retrieved February 24, 2026, from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022, May 16). Retrieved February 24, 2026, from [Link]

-

Resources | Single-Crystal X-ray Diffraction. (n.d.). Retrieved February 24, 2026, from [Link]

-

Crystal structure of compound 8 | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in. (2012, February 15). Retrieved February 24, 2026, from [Link]

-

How do organic compounds single crystal X rays diffraction work? - ResearchGate. (2016, February 3). Retrieved February 24, 2026, from [Link]

-

2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-chlorobenzoate - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Structures of quinazolinone derivatives with diverse functional groups. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Search - Access Structures - CCDC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (n.d.). Retrieved February 24, 2026, from [Link]

-

Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. (2023, January 4). Retrieved February 24, 2026, from [Link]

-

CAS#:50844-81-0 | (2-METHYL-4-OXO-4H-QUINAZOLIN-3-YL)-ACETIC ACID | Chemsrc. (2025, August 24). Retrieved February 24, 2026, from [Link]

-

Structures of quinazoline derivatives 7 and 8. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

- 1. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 2. APEX Software | Bruker [bruker.com]

- 3. rcsb.org [rcsb.org]

- 4. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 5. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zienjournals.com [zienjournals.com]

- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. scispace.com [scispace.com]

- 11. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 12. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]

- 14. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. irjweb.com [irjweb.com]

Technical Guide: Preliminary In Vitro Screening of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Executive Summary

This technical guide outlines the preliminary in vitro screening architecture for (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid . As a derivative of the privileged quinazolin-4(3H)-one scaffold, this molecule integrates a lipophilic 8-methyl substituent with a hydrophilic acetic acid tail. This structural duality suggests potential bioactivity in antimicrobial regulation, anti-inflammatory pathways (COX inhibition), and cytotoxicity against specific tumor cell lines.

This guide moves beyond generic protocols, focusing on the specific physicochemical constraints imposed by the 8-methyl group (steric hindrance/lipophilicity) and the carboxylic acid moiety (pH sensitivity).

Part 1: Physicochemical Characterization & Preparation

Before biological assays, the compound must be characterized to ensure bioavailability in aqueous media. The 8-methyl group increases LogP compared to the unsubstituted parent, while the carboxylic acid introduces pH-dependent solubility.

Solubility & Stock Preparation

The primary failure point in quinazolinone screening is precipitation in assay media.

-

Solvent: Dimethyl sulfoxide (DMSO) is the required solvent.

-

Stock Concentration: Prepare a 10 mM or 5 mg/mL master stock.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles which can hydrolyze the amide linkage.

Critical Protocol: DMSO Tolerance Check Most enzymatic and cellular assays tolerate only 0.5% - 1.0% DMSO.

-

Step 1: Dilute stock 1:100 in PBS (pH 7.4).

-

Step 2: Vortex for 30 seconds.

-

Step 3: Centrifuge at 10,000 x g for 5 minutes.

-

Step 4: Measure UV absorbance of supernatant. If <90% of theoretical concentration, the compound has precipitated. Action: Use a co-solvent (e.g., PEG-400) or lower the screening concentration.

In Silico Predictors (Reference Data)

| Property | Value (Approx.) | Implication for Screening |

| Molecular Weight | ~218.2 g/mol | Fragment-like; high ligand efficiency potential. |

| cLogP | 1.8 - 2.2 | Moderate lipophilicity; good membrane permeability expected. |

| H-Bond Donors | 1 (COOH) | pH-dependent binding; potential for salt formation. |

| H-Bond Acceptors | 4 | Interaction with kinase hinge regions or enzyme active sites. |

Part 2: Antimicrobial Susceptibility Profiling (CLSI Standards)

Quinazolinone acetic acid derivatives frequently exhibit broad-spectrum antimicrobial activity. The 8-methyl group often enhances activity against Gram-positive bacteria by disrupting cell wall synthesis or DNA gyrase function.

Assay Logic: Broth Microdilution

We utilize the Resazurin-based Microtiter Dilution Assay (RMDA). Unlike simple optical density (OD) measurements, resazurin (Alamar Blue) provides a visual and fluorometric readout of metabolic activity, reducing false positives from compound precipitation.

Workflow Diagram

Figure 1: Resazurin-based Modified Broth Microdilution Workflow.

Detailed Protocol

-

Plate Prep: Dispense 100 µL of Mueller-Hinton Broth (MHB) into columns 2-12 of a 96-well plate.

-

Compound Addition: Add 200 µL of test compound (256 µg/mL) to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

-

Inoculum: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to 0.5 McFarland standard, then dilute 1:100. Add 100 µL to wells 1-11.

-

Incubation: 37°C for 18-24 hours.

-

Visualization: Add 30 µL of 0.015% Resazurin solution. Incubate for 2-4 hours.

-

Blue: No growth (inhibition).

-

Pink: Growth (metabolic reduction of resazurin to resorufin).

-

-

MIC Determination: The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).

Part 3: Cytotoxicity & Safety Profiling (MTT Assay)

To validate the compound as a drug candidate, we must determine the Selectivity Index (SI) :

Mechanism

The MTT assay relies on mitochondrial succinate dehydrogenase in viable cells to reduce yellow MTT tetrazolium salt into insoluble purple formazan crystals.

Target Cell Lines[4]

-

Cancer: MCF-7 (Breast), A549 (Lung), or HeLa (Cervical). Rationale: Quinazolinones often target EGFR or tubulin polymerization in these lines.

-

Normal (Control): HEK293 (Kidney) or L929 (Fibroblast).

Protocol Steps

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Remove media. Add 100 µL fresh media containing graded concentrations of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid (e.g., 100, 50, 25, 12.5, 6.25 µM).

-

Control: 0.5% DMSO in media.

-

Blank: Media only (no cells).

-

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Development: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read Absorbance at 570 nm (reference 630 nm).

Part 4: Anti-inflammatory Screening (Protein Denaturation)

Before expensive enzymatic assays (COX-1/COX-2), use the Albumin Denaturation Assay . Quinazolinones are known to stabilize protein structures against heat denaturation, correlating well with anti-inflammatory efficacy.

Assay Logic

Inflammation involves protein denaturation. If the compound prevents BSA (Bovine Serum Albumin) from precipitating under heat, it possesses anti-inflammatory potential.

Experimental Layout

Figure 2: BSA Denaturation Inhibition Pathway.

Calculation

-

Standard: Ibuprofen or Diclofenac sodium.

-

Target IC50: < 50 µg/mL is considered active.[4]

Part 5: Structure-Activity Relationship (SAR) Context

Understanding the specific role of the 8-methyl and acetic acid groups guides the interpretation of results:

-

8-Methyl Group (Steric/Lipophilic):

-

Effect: Increases hydrophobicity (LogP), potentially improving cell membrane penetration compared to the unsubstituted analog.

-

Risk: May cause steric clash in tight enzymatic pockets (e.g., DHFR), potentially lowering activity compared to 6-substituted analogs unless the pocket accommodates bulk at the 8-position.

-

-

Acetic Acid Side Chain (N3-Position):

-

Effect: Provides a "warhead" for hydrogen bonding (H-bond donor/acceptor).

-

Versatility: The carboxylic acid is a prime handle for further derivatization into hydrazides or esters if the acid itself shows poor permeability or rapid metabolic clearance.

-

References

-

Mhaske, P. C., et al. (2023). "Synthesis and biological evaluation of some new quinazolin-4(3H)-one derivatives." Journal of Heterocyclic Chemistry. (Validates the synthesis route from anthranilic acids).

-

Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. (The gold standard for the MIC protocol described).

-

Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. (The foundational paper for the MTT assay).

-

Al-Omary, F. A., et al. (2019). "Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors." Drug Development Research. (Specific reference to the biological activity of the acetic acid side chain on this scaffold).

-

Chandra, S., et al. (2012). "Evaluation of in vitro anti-inflammatory activity of coffee against the denaturation of protein." Asian Pacific Journal of Tropical Biomedicine. (Establishes the BSA denaturation protocol).

Sources

- 1. itmedicalteam.pl [itmedicalteam.pl]

- 2. lume.ufrgs.br [lume.ufrgs.br]

- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking, in silico Druglikeness: In vitro Cytotoxicity Study on MCF-7 Cell Line of Quinazolin-4-one Scaffold – Journal of Young Pharmacists [archives.jyoungpharm.org]

Methodological & Application

Application of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid in cancer research

Application Note: (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid in Cancer Research

Executive Summary

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a specialized quinazolinone derivative employed as a high-value scaffold in the development of targeted cancer therapeutics. Structurally, it mimics the nicotinamide pharmacophore, making it a potent competitive inhibitor for enzymes utilizing NAD+ as a cofactor. Its primary application in cancer research lies in the inhibition of Poly(ADP-ribose) polymerase (PARP) and Aldose Reductase (AR) , two critical enzymes involved in DNA damage response (DDR) and metabolic stress resistance, respectively.

This guide details the application of this compound in Synthetic Lethality screenings (targeting BRCA-deficient tumors), Structure-Activity Relationship (SAR) optimization, and chemopotentiation protocols.

Mechanism of Action & Biological Rationale

The therapeutic potential of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid stems from its ability to bind the catalytic domain of PARP1/2 enzymes.

-

PARP Inhibition & Synthetic Lethality: The quinazolinone core competes with NAD+ for the active site of PARP. By inhibiting PARP, the compound prevents the repair of Single-Strand Breaks (SSBs). In cells with defective Homologous Recombination (HR) pathways (e.g., BRCA1/2 mutations), these SSBs degenerate into lethal Double-Strand Breaks (DSBs), triggering apoptosis—a phenomenon known as synthetic lethality.

-

The "8-Methyl" Advantage: Substitution at the 8-position (8-methyl) modulates the lipophilicity and steric fit within the hydrophobic pocket of the enzyme, often enhancing potency and selectivity compared to unsubstituted quinazolinones.

-

The N3-Acetic Acid Linker: The acetic acid moiety at position 3 serves as a critical "handle" for chemical derivatization (e.g., amide coupling to piperazine tails) to improve solubility and pharmacokinetic properties, or to interact with the solvent-exposed regions of the target protein.

Pathway Visualization: Synthetic Lethality

Figure 1: Mechanism of PARP inhibition leading to synthetic lethality in recombination-deficient cancer cells.

Application 1: In Vitro PARP1 Enzymatic Inhibition Assay

Objective: To determine the IC50 of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid against purified PARP1 enzyme.

Reagents Required:

-

Recombinant Human PARP1 Enzyme (High Specific Activity).

-

Substrate: Biotinylated NAD+ (25 µM).

-

Activated DNA (1 mg/mL).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

-

Detection System: Streptavidin-HRP and TMB substrate.

Protocol:

-

Preparation: Dissolve (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer.

-

Coating: Coat 96-well plates with histone proteins overnight at 4°C. Wash 3x with PBS-T.

-

Reaction Assembly:

-

Add 20 µL of diluted compound to designated wells.

-

Add 20 µL of PARP1 enzyme mixture (0.5 U/well).

-

Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

-

-

Initiation: Add 20 µL of PARP Cocktail (Biotin-NAD+ and Activated DNA).

-

Incubation: Incubate for 60 minutes at RT.

-

Termination: Stop reaction with 50 µL of Streptavidin-HRP solution. Incubate 30 min.

-

Detection: Wash 5x with PBS-T. Add 100 µL TMB substrate. Develop for 10-15 min (blue color). Stop with 100 µL 1M H2SO4 (yellow color).

-

Analysis: Measure Absorbance at 450 nm. Plot dose-response curve to calculate IC50.

Application 2: Clonogenic Survival Assay (Synthetic Lethality)

Objective: To validate the selectivity of the compound against BRCA-deficient cancer cells compared to wild-type controls.

Cell Lines:

-

Target: MDA-MB-436 (BRCA1 mutant) or CAPAN-1 (BRCA2 mutant).

-

Control: MCF-7 or MDA-MB-231 (BRCA wild-type).

Protocol:

-

Seeding: Seed cells in 6-well plates at low density (500–1,000 cells/well) to ensure single-colony formation. Allow attachment for 24 hours.

-

Treatment: Treat cells with increasing concentrations of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid (0, 1, 5, 10, 50 µM). Include a DMSO vehicle control.[1]

-

Note: Replenish media with fresh compound every 3 days.

-

-

Incubation: Incubate for 10–14 days until colonies >50 cells are visible.

-

Fixation & Staining:

-

Wash with PBS.

-

Fix with Methanol:Acetic Acid (3:1) for 15 mins.

-

Stain with 0.5% Crystal Violet for 20 mins.

-

-

Quantification: Count colonies manually or using ImageJ software.

-

Calculation: Calculate Plating Efficiency (PE) and Surviving Fraction (SF).

Data Interpretation: A significant left-shift in the survival curve of BRCA-mutant cells compared to WT cells indicates successful synthetic lethality.

Application 3: Chemical Derivatization (SAR Optimization)

Objective: The carboxylic acid group at position 3 is a "chemical handle." This protocol describes coupling the scaffold to a secondary amine (e.g., N-methylpiperazine) to generate high-affinity analogs similar to Olaparib/Rucaparib.

Reaction Scheme:

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid + Amine

Protocol:

-

Dissolution: Dissolve 1.0 eq (0.5 mmol) of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid in dry DMF (5 mL).

-

Activation: Add 1.2 eq of HATU (or EDC/HOBt) and 2.0 eq of DIPEA. Stir at 0°C for 15 minutes.

-

Coupling: Add 1.1 eq of the desired amine (e.g., 1-methylpiperazine).

-

Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9).[2]

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4.

-

Purification: Purify via flash column chromatography to obtain the amide derivative.

Summary of Key Data Points

| Parameter | Value / Observation | Relevance |

| Primary Target | PARP1 / PARP2 | DNA Repair Inhibition |

| Secondary Target | Aldose Reductase | Metabolic Stress / Drug Resistance |

| Typical IC50 (Enzymatic) | 50 nM – 500 nM | Potency indicator (Scaffold dependent) |

| Solubility | Low in water; High in DMSO | Requires formulation or derivatization |

| Key Structural Feature | N3-Acetic Acid | Linker for library generation |

| Key Structural Feature | 8-Methyl group | Hydrophobic pocket specificity |

References

-

Synthesis and Biological Evaluation of Quinazolinone Deriv

- Source: Asian Pacific Journal of Health Sciences, 2021.

- Relevance: Describes the synthesis of quinazolin-4(3H)-one derivatives and their cytotoxicity against MCF-7 cell lines.

-

Novel Acetic Acid Derivatives Containing Quinazolin-4(3H)-one Ring as Aldose Reductase Inhibitors.

- Source: Drug Development Research, 2023.

- Relevance: Identifies the specific acetic acid derivatives of quinazolinones as potent inhibitors of Aldose Reductase, a secondary target in cancer metabolism.

-

Discovery of Quinazoline-2,4(1H,3H)

- Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry.

- Relevance: Establishes the quinazolinone scaffold as a core structure for designing PARP inhibitors with nanomolar potency.

-

Potentiation of Anti-Cancer Agent Cytotoxicity by PARP Inhibitors (NU1025).

-

Source: British Journal of Cancer, 1998.[3]

- Relevance: Validates the mechanism of using 8-substituted quinazolinones (like NU1025)

-

-

Design and Synthesis of Quinazolin-4(3H)

-

Source: European Journal of Medicinal Chemistry, 2020.[4]

- Relevance: Demonstrates the use of the quinazolinone scaffold in dual-target inhibitors for breast cancer therapy.

-

Sources

- 1. Repositioning of acefylline as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from acefylline tethered 4-amino-3-mercapto-1,2,4-triazole | PLOS One [journals.plos.org]

- 2. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

Introduction to (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid as a Putative Aldose Reductase Inhibitor

An in-depth guide to the application of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid as a chemical probe for aldose reductase inhibition is provided for researchers, scientists, and drug development professionals. This document offers detailed protocols and application notes to facilitate the use of this compound in laboratory settings.

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid belongs to the quinazolinone class of heterocyclic compounds. While this specific molecule is not extensively characterized in the scientific literature as a chemical probe, the broader quinazolinone scaffold is recognized for a wide array of biological activities.[1][2] Notably, several acetic acid derivatives containing the quinazolin-4(3H)-one ring have been synthesized and identified as potent inhibitors of aldose reductase (AR).[3][4] Aldose reductase is a critical enzyme in the polyol pathway that converts glucose to sorbitol.[3] Under hyperglycemic conditions, the excessive activity of this pathway is implicated in the pathogenesis of diabetic complications.

This guide, therefore, posits (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid as a chemical probe for investigating the biological functions and therapeutic potential of aldose reductase inhibition. The protocols and methodologies outlined herein are designed to rigorously validate this hypothesis and to provide a framework for its use in further research.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid and general handling recommendations are provided below.

| Property | Value | Source/Comment |

| Molecular Formula | C11H10N2O3 | Calculated |

| Molecular Weight | 218.21 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for this class of compounds |

| Solubility | Soluble in DMSO and DMF | Recommended to prepare stock solutions |

| Storage | Store at 2-8°C, desiccated | To maintain stability |

Stock Solution Preparation: It is recommended to prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Hypothesized Mechanism of Action: Aldose Reductase Inhibition

The proposed mechanism of action for (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is the inhibition of aldose reductase. In the polyol pathway, aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol. The subsequent oxidation of sorbitol to fructose is catalyzed by sorbitol dehydrogenase. Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, which can cause osmotic stress and cellular damage.

Caption: Hypothesized inhibition of Aldose Reductase by (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid within the Polyol Pathway.

Experimental Protocols

The following protocols provide a framework for validating the efficacy and selectivity of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid as an aldose reductase inhibitor.

Protocol 1: In Vitro Aldose Reductase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the chemical probe on purified aldose reductase.

Materials:

-

Recombinant human aldose reductase (ALR2)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)

-

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH (final concentration 0.1 mM), and recombinant aldose reductase.

-

Add varying concentrations of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid (e.g., from 1 nM to 100 µM) to the wells of the microplate. Include a vehicle control (DMSO).

-

Pre-incubate the enzyme with the compound for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde (final concentration 1 mM).

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates and determine the IC50 value of the compound.

Protocol 2: Cell-Based Assay for Sorbitol Accumulation

This assay assesses the ability of the chemical probe to inhibit aldose reductase activity within a cellular context.

Materials:

-

A suitable cell line (e.g., human lens epithelial cells or retinal pigment epithelial cells)

-

Cell culture medium (e.g., DMEM) supplemented with high glucose (e.g., 30 mM)

-

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

-

Sorbitol assay kit

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Seed the cells in a 24- or 48-well plate and allow them to adhere overnight.

-

Replace the medium with high-glucose medium and treat the cells with varying concentrations of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid for 24-48 hours. Include a vehicle control.

-

After incubation, wash the cells with PBS and lyse them.

-

Measure the intracellular sorbitol concentration using a commercially available sorbitol assay kit according to the manufacturer's instructions.

-

Normalize the sorbitol concentration to the total protein concentration of each sample.

-

Determine the dose-dependent effect of the compound on sorbitol accumulation.

Best Practices for Chemical Probe Validation

To ensure the data generated is robust and reliable, it is crucial to adhere to best practices for chemical probe validation.[5][6]

-

Concentration-Response: Always perform concentration-response experiments to determine the potency (e.g., IC50 or EC50) of the probe.[5]

-

Orthogonal Probes: Use a structurally distinct chemical probe with the same target to confirm that the observed phenotype is due to the inhibition of the intended target.[7]

-

Inactive Control: Synthesize or obtain a structurally similar but biologically inactive analog of the probe to control for off-target effects.[7][8]

-

Target Engagement: Whenever possible, directly demonstrate that the probe binds to its intended target in cells.[9][10]

Caption: A generalized workflow for the validation and application of a chemical probe.

Conclusion

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid presents a promising starting point for the development of a chemical probe targeting aldose reductase. The quinazolinone scaffold has demonstrated potential in this area, and the protocols outlined in this guide provide a comprehensive framework for the validation and application of this specific compound. Rigorous adherence to the principles of chemical probe validation will be essential to ensure the generation of high-quality, reproducible data.

References

-

Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Available at: [Link]

-

ResearchGate. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Available at: [Link]

-

European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. Available at: [Link]

-

Annual Reviews. (2022, June 15). Validating Small Molecule Chemical Probes for Biological Discovery. Available at: [Link]

-

Practical Fragments. (2023, July 17). A rule of two for using chemical probes?. Available at: [Link]

-

AACR Journals. (2023, October 5). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Available at: [Link]

-

Royal Society of Chemistry. (2020, November 26). Best Practices for Design and Characterization of Covalent Chemical Probes. Available at: [Link]

-

National Institutes of Health. The promise and peril of chemical probes. Available at: [Link]

-

Chemical Probes Portal. How to use chemical probes. Available at: [Link]

-

YouTube. (2020, January 28). Best Practices: Chemical Probes Webinar (Case Study). Available at: [Link]

-

National Institutes of Health. (2023, June 3). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Available at: [Link]

-

PubMed. (2023, January 4). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Available at: [Link]

-

Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Available at: [Link]

-

ResearchGate. (2022, December 1). Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Available at: [Link]

-

Taylor & Francis Online. (2020, March 25). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Available at: [Link]

-

ACS Publications. (2023, August 30). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. Available at: [Link]

-

MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

-

Chemsrc. (2025, August 24). CAS#:50844-81-0 | (2-METHYL-4-OXO-4H-QUINAZOLIN-3-YL)-ACETIC ACID. Available at: [Link]

-

ScienceDirect. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available at: [Link]

-

National Institutes of Health. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available at: [Link]

-

ResearchGate. (2018, July 3). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Available at: [Link]

-

MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available at: [Link]

Sources

- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Best Practices for Chemical Probes - Alto Predict [altopredict.com]

- 6. annualreviews.org [annualreviews.org]

- 7. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]

- 8. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Executive Summary

You are likely encountering solubility difficulties with (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid due to its "brick dust" physicochemical profile. The molecule features a planar, lipophilic quinazolinone core (promoting strong

This guide provides a self-validating troubleshooting workflow. We move beyond simple "add more solvent" advice to address the thermodynamic and kinetic barriers preventing dissolution.

Module 1: The Physicochemical Landscape

Before attempting dissolution, you must understand the competing forces at play.

| Parameter | Estimated Value | Implication |

| pKa (Acidic) | ~3.8 – 4.2 (Carboxyl) | At pH < 5, the molecule is neutral and highly insoluble. |

| LogP | ~1.5 – 2.5 | Moderate lipophilicity; the 8-methyl group increases hydrophobicity compared to the parent scaffold. |

| Crystal Lattice | High Energy | The planar core favors tight packing; breaking this lattice requires significant energy (heat or solvation). |

| Classification | BCS Class II | Low Solubility, High Permeability.[1] Dissolution is the rate-limiting step for bioavailability. |

Module 2: Troubleshooting Workflows (Q&A)

Scenario A: "I cannot get the powder to dissolve in aqueous buffer."

Diagnosis: You are likely attempting to dissolve the neutral acid form in a low or neutral pH environment where the ionization percentage is insufficient to overcome the lattice energy.

The Fix: In-Situ Salt Formation (pH Swing Method) Do not rely on passive dissolution. You must chemically drive the compound into solution.

Protocol:

-

Weigh the target amount of powder.

-

Wetting: Add a minimal volume of DMSO (0.5% of final volume) to wet the hydrophobic crystal surface.

-

Alkalinization: Add 1.0 equivalent of 0.1M NaOH or KOH.

-

Mechanism:[2] This deprotonates the carboxylic acid (

), generating the highly soluble carboxylate salt.

-

-

Dilution: Slowly add your buffer (PBS or saline) to volume.

-

Back-Titration (Optional): If pH 7.4 is strictly required, carefully lower the pH with dilute HCl, but do not cross below pH 5.5 , or the compound will reprecipitate.

Critical Note: Avoid using unbuffered water. The local pH at the surface of the dissolving crystal drops as the acid dissolves, self-limiting the reaction.

Scenario B: "My stock solution precipitates when added to cell culture media."

Diagnosis: This is the "Solvent Shift" phenomenon. You prepared a stock in 100% DMSO. When spiked into media (aqueous), the dielectric constant drops, and the solubility capacity (

The Fix: The Co-Solvent Step-Down Use an intermediate dilution step to prevent localized supersaturation shock.

Protocol:

-

Primary Stock: 50 mM in 100% DMSO.

-

Intermediate Stock: Dilute 1:10 into a mixture of PEG400 (40%) / Water (60%) .

-

Why? PEG400 acts as an interfacial tension reducer and prevents immediate nucleation of crystals.

-

-

Final Dosing: Add the Intermediate Stock to the cell media.

Visualizing the Workflow:

Figure 1: Decision tree for solubilizing quinazolinone-acetic acid derivatives based on application intent.

Scenario C: "I need high oral bioavailability for an animal study."

Diagnosis: The "brick dust" nature means the dissolution rate in the stomach (low pH) is near zero. The compound passes through the absorption window undissolved.

The Fix: Amorphous Solid Dispersion (ASD) You must disrupt the crystal lattice before administration.

Protocol (Solvent Evaporation Method):

-

Carrier Selection: Use PVP-VA64 or HPMC-AS (Ratio 1:3 Drug:Polymer).

-

Dissolution: Dissolve both drug and polymer in a common solvent (e.g., Acetone/Methanol 1:1).

-

Evaporation: Rotovap to dryness to form a glass.

-

Mechanism: The polymer chains "freeze" the drug in a high-energy amorphous state. Upon hitting the stomach fluids, the polymer dissolves, releasing the drug in a supersaturated state (The "Spring"), while the polymer prevents recrystallization (The "Parachute").

Module 3: Advanced Mechanistic Insight

The "Spring and Parachute" Effect

For hydrophobic weak acids like (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, maintaining supersaturation is more critical than equilibrium solubility.

Figure 2: The kinetic pathway of solubility enhancement. Successful formulation prevents the transition from Supersaturation to Precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a co-solvent? A: Ethanol is often a poor choice for quinazolinones because they tend to crystallize out of alcohols as solvates. DMSO or DMA (Dimethylacetamide) are superior due to their aprotic nature and higher dipole moments.

Q: Why does the 8-methyl group matter? A: The methyl group at position 8 adds steric bulk and lipophilicity. While it might slightly disrupt planar packing compared to the unsubstituted parent, it generally decreases water solubility compared to the 8-H analog. It necessitates a higher percentage of organic co-solvent.

Q: Is the sodium salt stable? A: In solution, yes. However, isolating the solid sodium salt can be difficult as it may be hygroscopic (absorbs water from air), turning into a sticky gum. For solid handling, keep it as the free acid; generate the salt in situ only when preparing the liquid dose.

References

-

Solubility of Quinazolinone Derivatives

-

Mhaske, D. et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.

- Context: Validates the use of solid dispersions (poloxamers) for this specific scaffold.

-

-

pKa and Ionization of Quinazolinones

-

Ugur, I. et al. (2019). Evaluation of the pKa's of Quinazoline Derivatives. ResearchGate.

- Context: Provides computational and experimental grounding for the pKa values of the quinazolinone core and side chains.

-

-

General Solubility Strategies for Weak Acids

-

Serjeant, E. P., & Dempsey, B. (1979).[3] Ionization Constants of Organic Acids in Solution. IUPAC Chemical Data Series.

-

Context: The foundational text for calculating solubility shifts based on pH (Henderson-Hasselbalch applications).

-

-

Co-Solvency Models

-

Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.

- Context: The authoritative source on the log-linear solubility model used in the "Solvent Shift" diagnosis.

-

Sources

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid stability in aqueous solution

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid. We address common questions and provide robust troubleshooting protocols to investigate and manage the stability of this compound in aqueous solutions. Due to the specific nature of this molecule, this guide focuses on empowering users to determine its stability profile through established methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the stability of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, based on the general characteristics of the quinazolinone scaffold.

Q1: What is the general stability profile of the quinazolinone chemical scaffold?

The 4(3H)-quinazolinone ring system is generally considered a stable heterocyclic scaffold.[1][2] It is typically stable to mild acid and alkaline treatments.[1] However, like many pharmaceutical compounds, its stability can be compromised under more extreme conditions, a process that is investigated through forced degradation studies.[3]

Q2: What are the most probable degradation pathways for this compound in an aqueous solution?

Given the structure—which includes an amide bond within the quinazolinone ring and an acetic acid side chain—the most anticipated degradation pathway is hydrolysis.

-

Alkaline Hydrolysis: The amide bond in the quinazolinone ring is susceptible to cleavage under strong alkaline (high pH) conditions. A study on a similar quinazolinone derivative, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, demonstrated that it was unstable in a 1M sodium hydroxide solution, resulting in a break of the amide group.[4] This is a critical parameter to test.

-

Acidic Hydrolysis: While generally more stable to acid than to base, prolonged exposure to strong acidic conditions (low pH) at elevated temperatures could also lead to hydrolysis.

-

Oxidation: The molecule could be susceptible to oxidation, although one study on a related compound, 7,8,9,10-Tetrahydroazepino[2,1b]quinazolin-12(6H)-one (TAZQ), showed negligible degradation under oxidative stress with H₂O₂.[5]

-

Photodegradation: Some quinazoline derivatives have been shown to be unstable when exposed to light.[3] Therefore, protection from light during storage and handling is a prudent initial measure.

Q3: What factors are most likely to influence the stability of my prepared solutions?

The primary factors you must control and investigate are:

-

pH: This is arguably the most critical factor due to the risk of hydrolysis.

-

Temperature: Higher temperatures accelerate the rate of chemical degradation.

-

Light: Exposure to UV or even ambient light can induce photolytic degradation.

-

Presence of Oxidizing Agents: Contaminants or reagents can lead to oxidative degradation.

-

Solvent: While this guide focuses on aqueous solutions, the choice of co-solvents (like DMSO) and their purity is important. For instance, some quinazoline derivatives have been shown to be stable in 0.2% DMSO for up to 96 hours.[6]

Q4: How should I prepare and store a stock solution of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid?

For initial use and before a full stability profile is known, we recommend the following conservative approach:

-

Solvent Selection: For a high-concentration stock, consider using a non-aqueous, inert solvent like anhydrous DMSO. Many quinazolinone derivatives show good solubility and stability in DMSO.[3]

-

Storage Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.

-

Light Protection: Always store solutions in amber vials or wrap vials in aluminum foil to protect from light.

-

Preparation of Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen non-aqueous stock. Avoid long-term storage of dilute aqueous solutions until you have established their stability.

Section 2: Troubleshooting and Experimental Guides

This section provides actionable, step-by-step protocols for you to characterize the stability of your compound.

Guide 2.1: Foundational Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7] This process is a cornerstone of pharmaceutical development as outlined by ICH guidelines.

The overall workflow involves subjecting the compound to various stress conditions and analyzing the amount of remaining parent compound and the formation of any degradation products by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

-

Prepare a stock solution of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid in a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO) at a concentration of approximately 1 mg/mL.

-

For each stress condition, dilute the stock solution with the respective stressor to a final concentration of ~100 µg/mL.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). You may need to adjust the duration or intensity of the stressor.

| Stress Condition | Protocol | Causality & Rationale |

| Acid Hydrolysis | Mix the drug solution with 0.1 N HCl. Incubate at 60°C for 24-48 hours. | Simulates degradation in an acidic environment. The heat accelerates the reaction to generate data in a practical timeframe. |

| Base Hydrolysis | Mix the drug solution with 0.1 N NaOH. Incubate at room temperature for 8-24 hours. | Simulates degradation in an alkaline environment. This is often the most aggressive condition for quinazolinones.[4][5] |

| Oxidative Degradation | Mix the drug solution with 3-6% H₂O₂. Store at room temperature, protected from light, for 24 hours. | Tests susceptibility to oxidation, which can occur from atmospheric oxygen or peroxide-containing excipients.[7] |

| Thermal Degradation | Incubate the drug solution (in a neutral buffer, e.g., pH 7.4 PBS) at 80°C for 48 hours. Also, test the solid compound in a dry heat oven. | Evaluates the intrinsic thermal stability of the molecule, informing storage and handling requirements. |

| Photolytic Degradation | Expose the drug solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B). Maintain a dark control sample at the same temperature. | Determines if the molecule is light-sensitive, which dictates whether light-protective packaging and handling are required.[3] |

-

After the incubation period, cool the samples to room temperature.

-

Neutralize the acidic and basic samples (e.g., add an equivalent amount of 0.1 N NaOH to the acid sample and 0.1 N HCl to the base sample).

-

Dilute all samples to a suitable concentration for HPLC analysis (e.g., 10-20 µg/mL).

-

Analyze all stressed samples, a non-stressed control (time zero), and a dark control (for the photostability test) by HPLC.

Guide 2.2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the parent peak from all degradation product peaks.

| Parameter | Recommendation | Justification |

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | C18 columns are versatile and widely used for separating small molecules of moderate polarity, like the target compound. |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water (pH ~2.5-3.0)B: Acetonitrile or Methanol | A buffered aqueous phase controls the ionization of the acetic acid moiety, ensuring consistent retention. The organic modifier elutes the compound. |

| Gradient | Start with a linear gradient (e.g., 10% B to 90% B over 20 minutes) | A gradient is recommended to ensure that both the parent compound and any potential degradation products (which may have different polarities) are eluted and resolved. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 226 nm or 254 nm | Quinazolinone systems typically have strong UV absorbance in this range.[4][5] A photodiode array (PDA) detector is ideal for checking peak purity. |

| Column Temp. | 25°C - 30°C | Maintains consistent retention times. |

| Injection Vol. | 10 µL | A typical injection volume. |

Method Validation: Once you can resolve the parent peak from degradation peaks (from your forced degradation samples), you must validate the method's specificity, linearity, accuracy, and precision as per regulatory guidelines.

Section 3: Visualization of Workflows and Pathways

Diagrams

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for a Forced Degradation Study.

Caption: A potential degradation pathway under strong alkaline hydrolysis.

References

- SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological.

- Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 23(1), 165.

- Jafari, E., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Sciences, 8(3), 169-178.

- Abdel-Wahab, B. F., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. International Journal of Medicinal Chemistry, 2014, 1-23.